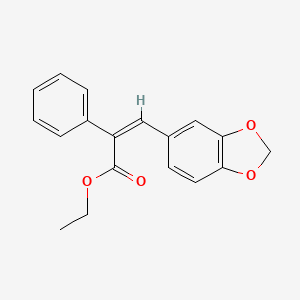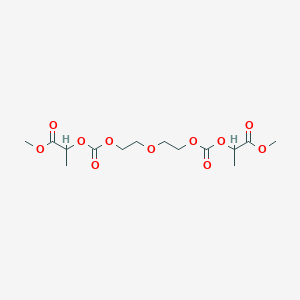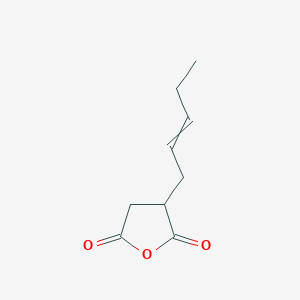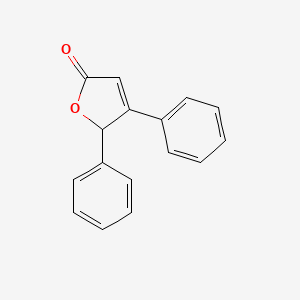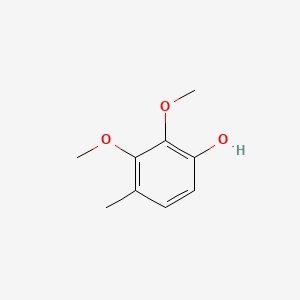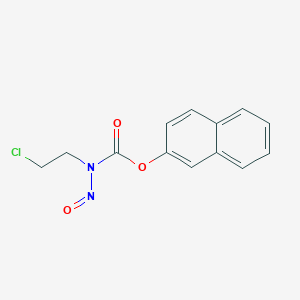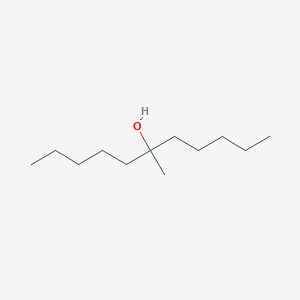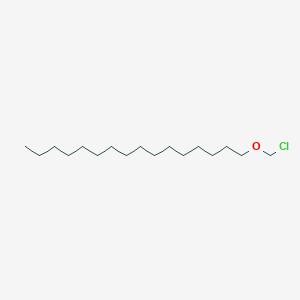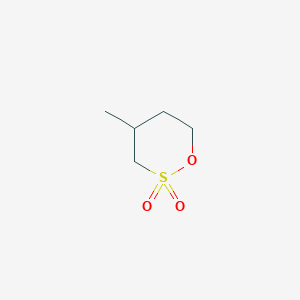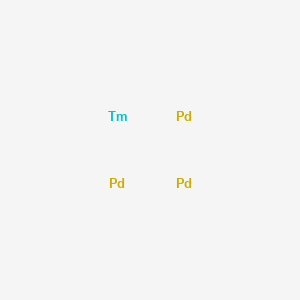
Palladium--thulium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium–thulium (3/1) is a compound consisting of palladium and thulium in a 3:1 ratio Palladium is a lustrous, silvery-white metal known for its catalytic properties, while thulium is a rare earth element with unique magnetic and optical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of palladium–thulium (3/1) typically involves the reduction of palladium and thulium salts in a controlled environment. One common method is the co-precipitation technique, where palladium chloride and thulium nitrate are dissolved in a suitable solvent, followed by the addition of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of palladium–thulium (3/1) may involve high-temperature reduction processes. For example, a mixture of palladium oxide and thulium oxide can be reduced using hydrogen gas at elevated temperatures. This method ensures the formation of a homogenous alloy with the desired stoichiometry.
Análisis De Reacciones Químicas
Types of Reactions: Palladium–thulium (3/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium and thulium oxides.
Reduction: It can be reduced back to its metallic form using reducing agents like hydrogen gas.
Substitution: Palladium–thulium (3/1) can participate in substitution reactions where ligands or other elements replace one of the metals.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or sodium borohydride in an inert atmosphere.
Substitution: Ligands such as phosphines or amines in organic solvents.
Major Products:
Oxidation: Palladium oxide and thulium oxide.
Reduction: Metallic palladium and thulium.
Substitution: Various palladium and thulium complexes depending on the substituents used.
Aplicaciones Científicas De Investigación
Palladium–thulium (3/1) has several scientific research applications:
Catalysis: The compound is used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki and Heck reactions.
Electronics: Due to its unique electrical properties, it is explored for use in electronic devices and sensors.
Materials Science: The magnetic and optical properties of thulium make the compound suitable for advanced materials research, including the development of new magnetic materials and optical devices.
Medicine: Research is ongoing into the potential use of palladium–thulium (3/1) in medical imaging and as a therapeutic agent due to its unique properties.
Mecanismo De Acción
The mechanism of action of palladium–thulium (3/1) in catalysis involves the activation of substrates through the formation of intermediate complexes. Palladium typically acts as the active site for catalytic reactions, facilitating the formation and breaking of chemical bonds. Thulium’s role may involve stabilizing the palladium center and enhancing the overall catalytic activity through electronic and steric effects.
Comparación Con Compuestos Similares
Palladium–yttrium (3/1): Similar in structure but with yttrium instead of thulium, used in catalysis and materials science.
Palladium–lanthanum (3/1): Another rare earth metal alloy with applications in catalysis and electronics.
Palladium–gadolinium (3/1): Known for its magnetic properties and use in advanced materials research.
Uniqueness: Palladium–thulium (3/1) is unique due to the specific properties imparted by thulium, such as its magnetic and optical characteristics. These properties make it particularly valuable in applications requiring both catalytic activity and advanced material functionalities.
Propiedades
Número CAS |
12594-98-8 |
|---|---|
Fórmula molecular |
Pd3Tm |
Peso molecular |
488.2 g/mol |
Nombre IUPAC |
palladium;thulium |
InChI |
InChI=1S/3Pd.Tm |
Clave InChI |
RUYIEUAQSPAGDU-UHFFFAOYSA-N |
SMILES canónico |
[Pd].[Pd].[Pd].[Tm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


